molecular formula C27H32ClNOS2 B1662855 (E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride CAS No. 136719-25-0

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride

Cat. No.: B1662855
CAS No.: 136719-25-0
M. Wt: 486.1 g/mol
InChI Key: WDXQLZXORYGXJN-WVLIHFOGSA-N
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Description

NB-598 hydrochloride is a potent and competitive inhibitor of squalene epoxidase, an enzyme involved in the biosynthesis of cholesterol. This compound has been extensively studied for its ability to reduce cholesterol levels by inhibiting the conversion of squalene to 2,3-oxidosqualene, a key step in the cholesterol biosynthesis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

NB-598 hydrochloride is synthesized through a multi-step process involving the reaction of various organic compounds. The synthetic route typically involves the formation of a benzylamine derivative, which is then subjected to further chemical reactions to produce the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of NB-598 hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

NB-598 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving NB-598 hydrochloride include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur .

Major Products Formed

The major products formed from the reactions of NB-598 hydrochloride depend on the specific reaction conditions and reagents used. These products can include various derivatives of the original compound, each with unique chemical and biological properties .

Scientific Research Applications

NB-598 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

NB-598 hydrochloride exerts its effects by competitively inhibiting squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway. By inhibiting this enzyme, NB-598 hydrochloride reduces the production of cholesterol, leading to lower cholesterol levels in the body. The molecular targets and pathways involved include the farnesol pathway and the regulation of low-density lipoprotein (LDL) receptors .

Comparison with Similar Compounds

NB-598 hydrochloride is unique among squalene epoxidase inhibitors due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, NB-598 hydrochloride is more selective for squalene epoxidase and has been shown to have a greater impact on cholesterol biosynthesis without affecting other lipid pathways .

Properties

IUPAC Name

(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NOS2.ClH/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1H/b8-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXQLZXORYGXJN-WVLIHFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599492
Record name (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136719-25-0
Record name (2E)-N-({3-[([3,3'-Bithiophen]-5-yl)methoxy]phenyl}methyl)-N-ethyl-6,6-dimethylhept-2-en-4-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Reactant of Route 5
Reactant of Route 5
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride
Reactant of Route 6
Reactant of Route 6
(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride

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